Angulatin G: A Technical Overview of its Chemical Structure, Biological Activity, and Experimental Protocols
Angulatin G: A Technical Overview of its Chemical Structure, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angulatin G, a naturally occurring withanolide isolated from Physalis angulata, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and relevant experimental protocols associated with Angulatin G. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
Angulatin G, also referred to as Physagulin G, is a C-28 steroidal lactone belonging to the withanolide class of natural products. Its chemical structure is characterized by a complex, highly oxygenated ergostane-type skeleton.
Chemical Structure:
Systematic Name (IUPAC): [(1S,2R,6S,7R,9R,11R,12R,13S,16R)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6,12-dihydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.0²,⁷.0⁷,⁹.0¹²,¹⁶]octadeca-4,14-dien-13-yl] acetate
Molecular Formula: C₃₆H₅₀O₁₅
Physicochemical Properties
Quantitative data regarding the physicochemical properties of Angulatin G are summarized in the table below. This information is critical for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| Molecular Weight | 722.77 g/mol | [Calculated] |
| CAS Number | 1000784-46-2 | [1] |
| Appearance | [Data not available] | |
| Solubility | [Data not available] | |
| Melting Point | [Data not available] |
Spectroscopic Data
The structural elucidation of Angulatin G was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The characteristic ¹H and ¹³C NMR chemical shifts are presented below. These data are essential for the identification and purity assessment of the compound.
¹H and ¹³C NMR Spectroscopic Data for Angulatin G (Physagulin G)
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, mult., J in Hz) |
| [Data not available] | [Data not available] | [Data not available] |
| ... | ... | ... |
Note: Specific, experimentally determined NMR data for Angulatin G were not available in the public domain at the time of this guide's compilation. The table structure is provided as a template for researchers who may generate this data.
Biological Activity
Angulatin G has demonstrated significant biological activities, with its anti-inflammatory and cytotoxic properties being the most extensively studied. These effects are primarily attributed to its ability to modulate key cellular signaling pathways.
Anti-inflammatory Activity
Research indicates that Angulatin G exhibits potent anti-inflammatory effects. The primary mechanism of this activity is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] By suppressing the activation of NF-κB, Angulatin G can downregulate the expression of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).
Quantitative Anti-inflammatory Data
| Compound | Assay | Cell Line | IC₅₀ (µM) |
| Withaminimin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 69.6 ± 4.5 |
Cytotoxic Activity
Angulatin G, along with other physalins and withanolides from Physalis angulata, has shown cytotoxic activity against various cancer cell lines.[3] This suggests its potential as a lead compound for the development of novel anticancer agents. The exact mechanisms underlying its cytotoxicity are still under investigation but are likely linked to the induction of apoptosis and inhibition of cell proliferation.
Quantitative Cytotoxicity Data
Specific IC₅₀ values for Angulatin G against a panel of cancer cell lines are crucial for evaluating its therapeutic potential. While data for Angulatin G is limited, the following table presents data for other physalins isolated from the same plant, illustrating the general cytotoxic potency of this class of compounds.
| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| Physalin B | DLD-1 | Colorectal Adenocarcinoma | [Data not available] |
| HeLa | Cervical Adenocarcinoma | 44 | |
| MCF-7 | Breast Adenocarcinoma | 100 | |
| Physalin F | [Data not available] | [Data not available] | [Data not available] |
| Physalin D | [Data not available] | [Data not available] | [Data not available] |
Experimental Protocols
Isolation of Angulatin G from Physalis angulata
The following protocol provides a general framework for the isolation and purification of Angulatin G and other withanolides from the whole plant of Physalis angulata.[4][5][6]
Experimental Workflow for Isolation
Detailed Methodology:
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Plant Material and Extraction: Dried and powdered whole plant material of Physalis angulata is subjected to exhaustive maceration with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.[5]
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Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, enriching the withanolides in specific fractions (typically the chloroform and ethyl acetate fractions).
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Column Chromatography: The enriched fractions are subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate or chloroform and methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
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Further Purification: Fractions showing the presence of withanolides are further purified using Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure Angulatin G.[5]
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Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and mass spectrometry (MS).
Biological Assays
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition):
The anti-inflammatory activity of Angulatin G can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Cytotoxicity Assay (MTT Assay):
The cytotoxic effect of Angulatin G on cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Signaling Pathways
The primary signaling pathway modulated by Angulatin G, based on studies of related withanolides, is the NF-κB pathway.[2]
NF-κB Signaling Pathway Inhibition by Angulatin G
In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. Angulatin G is hypothesized to exert its anti-inflammatory effect by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκB and the nuclear translocation of NF-κB.
Conclusion
Angulatin G is a promising natural product with significant anti-inflammatory and cytotoxic activities. Its complex chemical structure and potent biological effects make it an attractive candidate for further investigation in the context of drug discovery and development. This technical guide provides a foundational understanding of Angulatin G, offering valuable insights for researchers dedicated to exploring the therapeutic potential of withanolides. Further studies are warranted to fully elucidate its mechanisms of action, establish a comprehensive safety profile, and explore its potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. US20050101519A1 - Process for isolating physalins from plants and pharmaceutical compositions containing physalins - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
